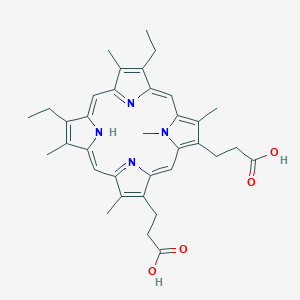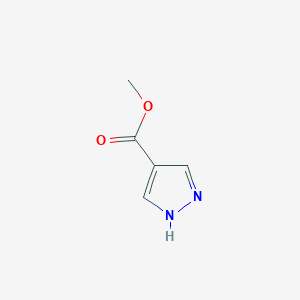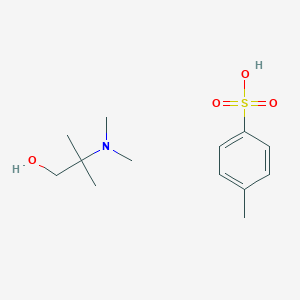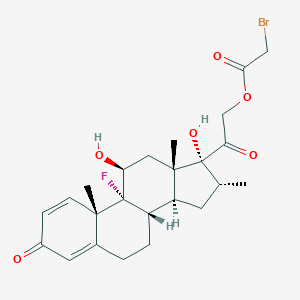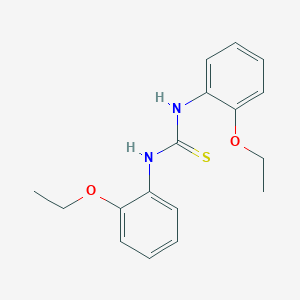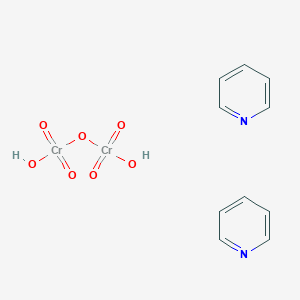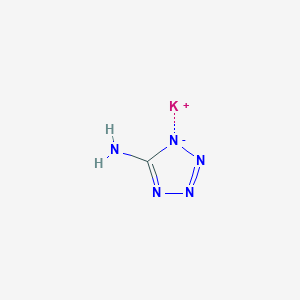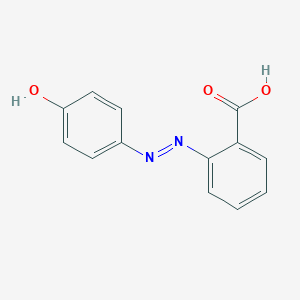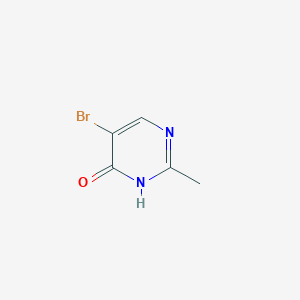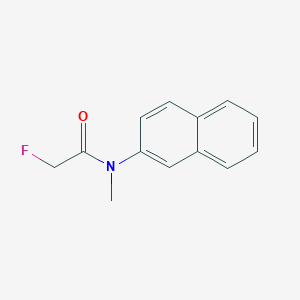
Acetamide, 2-fluoro-N-methyl-N-2-naphthyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- (AFN) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. AFN is a derivative of N-methylacetamide and has a fluorine atom and naphthyl group attached to the nitrogen atom.
Aplicaciones Científicas De Investigación
Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has been studied extensively in scientific research due to its potential applications in various fields. Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has been shown to have antimicrobial properties and has been tested against various bacteria and fungi. Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has been used as a ligand in metal-catalyzed reactions and has been shown to be an effective catalyst in various reactions.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- is not fully understood, but it is believed to inhibit the activity of enzymes involved in various biological processes. Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction and other functions. Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has also been shown to inhibit the activity of DNA topoisomerase, an enzyme involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has been shown to have various biochemical and physiological effects, including antimicrobial activity, inhibition of cancer cell growth, and inhibition of enzyme activity. Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has several advantages for lab experiments, including its synthetic accessibility, stability, and versatility. Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- can be easily synthesized using various methods and is stable under various conditions. Additionally, Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- can be modified to create derivatives with different properties. However, Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- also has limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- research, including further studies on its mechanism of action, optimization of its antimicrobial and anticancer properties, and development of derivatives with improved properties. Additionally, Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- can be studied for its potential use in other fields, such as catalysis and materials science. Overall, Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has great potential for various applications and warrants further investigation.
Métodos De Síntesis
Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- can be synthesized using various methods, including the reaction of N-methylacetamide with 2-fluoronaphthalene in the presence of a base such as potassium carbonate or sodium hydride. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide and requires heating to a high temperature. The resulting product is then purified using column chromatography or recrystallization.
Propiedades
Número CAS |
10016-14-5 |
|---|---|
Nombre del producto |
Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- |
Fórmula molecular |
C13H12FNO |
Peso molecular |
217.24 g/mol |
Nombre IUPAC |
2-fluoro-N-methyl-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C13H12FNO/c1-15(13(16)9-14)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3 |
Clave InChI |
AROYZVZZFOZZRA-UHFFFAOYSA-N |
SMILES |
CN(C1=CC2=CC=CC=C2C=C1)C(=O)CF |
SMILES canónico |
CN(C1=CC2=CC=CC=C2C=C1)C(=O)CF |
Otros números CAS |
10016-14-5 |
Sinónimos |
2-Fluoro-N-methyl-N-(2-naphtyl)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



